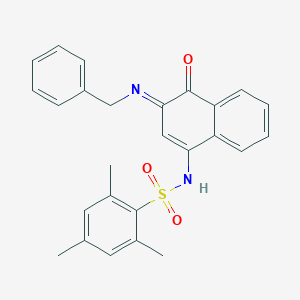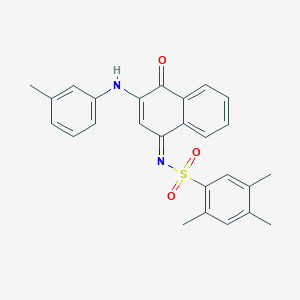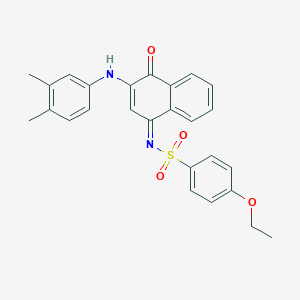![molecular formula C25H20ClNO4S B281375 4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281375.png)
4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and cell survival, and is often overactivated in cancer cells. By inhibiting this pathway, the compound can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide can reduce the levels of pro-inflammatory cytokines in animal models of inflammation. It has also been shown to induce apoptosis in cancer cells, and to inhibit the growth and metastasis of cancer cells in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide in lab experiments is its specificity for the NF-κB pathway. This allows for the study of the effects of inhibiting this pathway on inflammation and cancer cell growth. However, one limitation is the lack of information on the compound's pharmacokinetics and toxicity, which may limit its use in vivo.
Future Directions
For research on 4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide include the study of its pharmacokinetics and toxicity in vivo, as well as its potential as a therapeutic agent in the treatment of inflammatory and cancerous diseases. Additionally, the identification of novel derivatives of this compound may lead to the development of more potent and selective inhibitors of the NF-κB pathway.
Synthesis Methods
The synthesis of 4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine in the presence of a base, followed by the reaction with phenylsulfonyl chloride. The final product is obtained through purification by column chromatography.
Scientific Research Applications
4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has been studied for its potential as an anti-inflammatory and anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models.
properties
Molecular Formula |
C25H20ClNO4S |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-4-chloro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C25H20ClNO4S/c26-18-12-10-17(11-13-18)25(28)27(32(29,30)20-6-2-1-3-7-20)19-14-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h1-3,6-7,10-16H,4-5,8-9H2 |
InChI Key |
ZOCLWKZVIZZWBM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)


![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)

![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)


